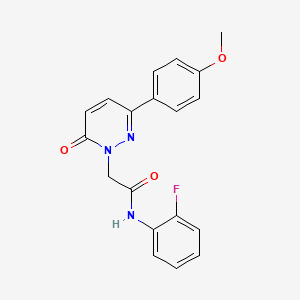

N-(2-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide featuring a 2-fluorophenyl group on the amide nitrogen and a 4-methoxyphenyl substituent on the pyridazinone core. Its molecular formula is C₁₉H₁₆FN₃O₃ (MW: 353.35 g/mol) . The compound’s structure combines a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) with an acetamide linker, which is substituted to modulate electronic and steric properties.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-26-14-8-6-13(7-9-14)16-10-11-19(25)23(22-16)12-18(24)21-17-5-3-2-4-15(17)20/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHWVGFTPUSHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxy-substituted aryl boronic acid and a halogenated pyridazinone intermediate.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The electron-deficient pyridazinone ring and activated positions on the aromatic substituents enable nucleophilic/electrophilic substitutions:

Key Observations :

-

The 4-methoxyphenyl group directs electrophiles to its para position due to the methoxy group's +M effect .

-

Fluorine on the 2-fluorophenyl group enhances leaving-group ability, facilitating SNAr reactions .

Oxidation and Reduction

The pyridazinone core and acetamide group participate in redox transformations:

Oxidation

-

Pyridazinone Ring : Oxidation with mCPBA forms an N-oxide derivative at the pyridazinone N2 position .

-

Methoxyphenyl Group : Treatment with ceric ammonium nitrate (CAN) demethylates the methoxy group to a hydroxyl group .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the pyridazinone’s C5-C6 double bond, yielding a tetrahydropyridazine derivative .

Hydrolysis and Condensation

The acetamide linker and ketone group enable hydrolysis and condensation:

| Reaction | Conditions | Product |

|---|---|---|

| Acetamide Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative |

| Knoevenagel Condensation | Malononitrile, piperidine | Cyano-substituted pyridazinone adducts |

Mechanistic Insights :

-

Acidic hydrolysis of the acetamide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Base-mediated condensation exploits the ketone’s electrophilicity for C–C bond formation .

Cross-Coupling Reactions

The 4-methoxyphenyl group participates in palladium-catalyzed couplings:

| Reaction | Catalyst System | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl formation with boronic acids |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenylation at the methoxyphenyl ring |

Limitations :

Photochemical Reactions

UV irradiation induces unique reactivity:

-

[2+2] Cycloaddition : Under UV light (λ = 254 nm), the pyridazinone’s C5-C6 double bond forms cyclobutane adducts with alkenes .

-

Singlet Oxygen Generation : Photosensitization with Rose Bengal produces singlet oxygen, oxidizing the methoxyphenyl group to a quinone .

Comparative Reactivity with Structural Analogs

Reactivity trends across similar pyridazinone derivatives:

Stability Under Physiological Conditions

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyridazine derivatives, including N-(2-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, exhibit significant anticancer properties. For instance, a study published in Molecules highlighted the synthesis of various pyridazinone derivatives and their evaluation against cancer cell lines, demonstrating promising cytotoxic effects . The presence of the methoxyphenyl group is believed to enhance the compound's binding affinity to cancer-related targets.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Compounds with similar structural motifs have shown activity against a range of bacterial strains. The fluorine atom in the structure may contribute to increased potency due to its electronegative properties, which can enhance interactions with microbial targets .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes involved in disease processes. The design of this compound has been guided by its potential to act as an inhibitor for enzymes linked to cancer and inflammatory pathways. Studies have reported that derivatives of pyridazine can effectively inhibit certain kinases and proteases, which are crucial in tumor progression .

Synthesis and Evaluation

A detailed study conducted on the synthesis and biological evaluation of this compound revealed its efficacy in various assays. The compound was synthesized using established protocols for pyridazine derivatives, followed by comprehensive biological testing against selected cancer cell lines . Results indicated that it exhibited IC50 values comparable to known anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on similar compounds have provided insights into how modifications at different positions can affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been correlated with enhanced potency against specific targets . This knowledge is crucial for further optimization of this compound.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing pyridazinone-acetamide scaffolds, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight and Solubility :

- The target compound’s molecular weight (353.35 g/mol) is lower than analogs with halogens (e.g., 357.77 g/mol for the 4-chloro derivative) or bulky groups (e.g., 466.37 g/mol for 8a) . The methoxy group in the target likely improves aqueous solubility compared to chloro or bromo substituents.

- Piperazine-containing analogs (e.g., compound 6c) exhibit higher molecular weights but may benefit from enhanced solubility due to the basic nitrogen in piperazine .

Heterocyclic Core Modifications: Replacement of pyridazinone with quinazolinone (ZINC08993868) introduces an additional carbonyl group, altering hydrogen-bonding capacity and π-π interactions .

Biological Implications: The 2-fluorophenyl group in the target compound may confer metabolic stability by resisting oxidative degradation compared to unfluorinated analogs.

Synthetic Accessibility :

- The target compound can likely be synthesized via amide coupling between 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and 2-fluoroaniline, using activation agents like thionyl chloride or carbodiimides, as seen in analogous syntheses .

Biological Activity

N-(2-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its chemical properties, making it a valuable subject for study. The molecular formula is with a molecular weight of approximately 371.3 g/mol .

This compound exhibits its biological activity through interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact targets can vary depending on the biological context .

Biological Activities

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it may induce apoptosis (programmed cell death) in various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

- A study reported that the compound significantly increased the apoptosis rate in HepG2 cells, suggesting its potential as an anticancer agent .

-

Antimicrobial Activity :

- The presence of fluorinated and methoxy-substituted phenyl groups may enhance antimicrobial efficacy against various microbial strains .

-

Anti-inflammatory Properties :

- Preliminary research suggests that the compound may exhibit anti-inflammatory effects, although detailed studies are required to confirm this activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinone Core : This can be synthesized through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

- Introduction of Functional Groups :

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. Methodology :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1623–1681 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .

- 1H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetamide NH (δ 10–12 ppm) .

- HRMS (ESI/Q-TOF) : Confirms molecular weight (e.g., m/z 394.382 for C21H16F2N4O2) and isotopic patterns .

- X-ray crystallography (if applicable) : SHELX software refines crystal structures to validate stereochemistry .

Advanced: How can conflicting spectroscopic data be resolved during characterization?

Case Example : Discrepancies in 1H NMR chemical shifts may arise from solvent polarity or tautomeric equilibria in the pyridazinone ring.

Resolution Strategies :

- Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects .

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing signal splitting at −20°C to 80°C .

- DFT Calculations : Predict theoretical NMR shifts using Gaussian or ORCA software to match experimental data .

Advanced: What pharmacological assays are suitable for evaluating bioactivity?

Q. Recommended Assays :

- Kinase Inhibition : Measure IC50 against targets (e.g., CDK5/p25) using fluorescence polarization assays .

- Receptor Binding : Screen for adenosine A2B or formyl peptide receptor affinity via competitive radioligand binding .

- Cellular Efficacy : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .

Data Interpretation : Normalize results against controls (e.g., roscovitine for kinase studies) and validate with dose-response curves .

Advanced: How can computational methods guide SAR studies?

Q. Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PRMT5 or CDK5). Focus on hydrogen bonds between the acetamide NH and kinase hinge regions .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on bioactivity using Hammett constants and CoMFA .

- MD Simulations : Simulate binding stability (20–100 ns trajectories) to assess conformational flexibility of the pyridazinone core .

Basic: What purification techniques ensure high compound purity?

Q. Protocols :

- Column Chromatography : Use silica gel with DCM-MeOH gradients (0–4% MeOH) for optimal separation .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (validate via HPLC, Rf ≤ 0.1) .

- HPLC-PDA : Employ C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm .

Advanced: How to address low yields in condensation steps?

Q. Troubleshooting :

- Activation of Carboxylic Acids : Pre-activate pyridazinone-acetic acid with HOBt/EDC to enhance coupling efficiency .

- Solvent Optimization : Replace THF with DMF to improve solubility of aromatic intermediates .

- Catalytic Additives : Add DMAP (5 mol%) to accelerate acyl transfer .

Basic: What are the stability considerations for this compound?

Q. Stability Profile :

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the fluorophenyl group .

- Hydrolysis Risk : Avoid aqueous buffers at pH > 8, which may cleave the acetamide bond .

- Hygroscopicity : Use desiccants (silica gel) during storage to prevent hydrate formation .

Advanced: Can structural analogs improve target selectivity?

Q. Design Strategies :

- Bioisosteric Replacement : Substitute 4-methoxyphenyl with 4-fluorophenyl to modulate lipophilicity (clogP 2.5 → 3.1) .

- Heterocycle Variation : Replace pyridazinone with pyrimidinone to alter hydrogen-bonding patterns .

- Side Chain Optimization : Introduce sulfone or piperazine groups to enhance solubility (e.g., logS −4 → −3) .

Advanced: How to validate target engagement in cellular models?

Q. Validation Workflow :

CETSA : Detect thermal stabilization of target proteins (e.g., CDK5) in lysates via Western blot .

Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target engagement using GFP-tagged constructs .

RNAi Knockdown : Correlate bioactivity reduction with siRNA-mediated target suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.